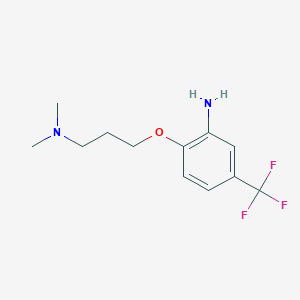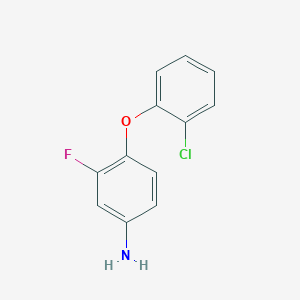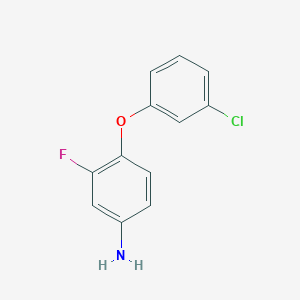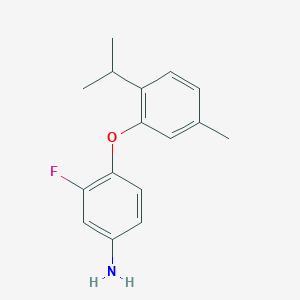
3-Fluoro-4-(3-pyridinyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-4-(3-pyridinyloxy)aniline” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(3-pyridinyloxy)aniline” is 1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-Fluoro-4-(3-pyridinyloxy)aniline” has a molecular weight of 204.2 . It is classified as an irritant .Scientific Research Applications
Cancer Research: c-Met Kinase Inhibition
3-Fluoro-4-(3-pyridinyloxy)aniline has been studied for its potential as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase linked to the regulation of metastatic processes in cancer cells. Docking studies have helped analyze the molecular features contributing to high inhibitory activity, which is crucial for developing new cancer therapies .
Quantitative Structure–Activity Relationship (QSAR) Studies
This compound is used in QSAR studies to predict biological activities of c-Met kinase inhibitors. These studies involve computational methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) with topological vectors, aiding in the design of compounds with desired biological properties .
Proteomics Research
As a biochemical, 3-Fluoro-4-(3-pyridinyloxy)aniline is utilized in proteomics to study protein interactions and functions. Its role in proteomics research is significant due to its molecular structure, which can be pivotal in understanding protein behaviors and developing proteomic methodologies .
Material Science
In material science, this compound’s unique properties are explored for creating new materials with specific characteristics. Its molecular structure could influence the development of novel materials with applications in various industries .
Chemical Synthesis
This aniline derivative is a valuable intermediate in chemical synthesis. It can be used to synthesize more complex molecules, which can have applications ranging from pharmaceuticals to agrochemicals .
Drug Development
The compound’s role in drug development is linked to its activity as a kinase inhibitor. It can be a starting point for the development of new drugs that target specific kinases involved in disease pathways .
Analytical Chemistry
In analytical chemistry, 3-Fluoro-4-(3-pyridinyloxy)aniline can be used as a standard or reagent in various analytical techniques to quantify or identify other substances .
Chromatography
Due to its distinct chemical properties, this compound can be employed in chromatographic methods to help in the separation of substances, particularly in the analysis of complex biological samples .
Safety and Hazards
“3-Fluoro-4-(3-pyridinyloxy)aniline” is classified as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Relevant Papers There are some papers related to “3-Fluoro-4-(3-pyridinyloxy)aniline”, but they are not directly about this compound . More research is needed in this area.
properties
IUPAC Name |
3-fluoro-4-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWSCQVAQJVIJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-pyridinyloxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)








![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)